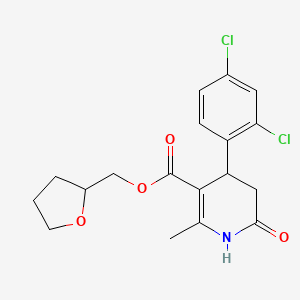

![molecular formula C12H12N6S2 B5578304 5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5578304.png)

5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazole derivatives often involves versatile templates that can undergo nucleophilic ring-opening followed by cyclization. For instance, the use of 4-Bis(methylthio)methylene-2-phenyloxazol-5-one as a template for synthesizing various 2-phenyl-3,4-substituted oxazoles showcases the methodology that could be adapted for synthesizing 5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole derivatives (Misra & Ila, 2010).

Molecular Structure Analysis

The molecular structure of triazole derivatives is crucial for understanding their reactivity and properties. Complexes of triazole with metals, such as ruthenium, have been synthesized and characterized, revealing bidentate coordination through the triazole nitrogen and sulfur or selenium atoms from phenylthio/seleno groups (Saleem et al., 2015). Such studies provide insight into the bonding and electronic distribution in triazole derivatives.

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including nucleophilic ring opening, cyclization, and rearrangement. For example, 4-Bis(methylthio)methylene-2-phenyloxazol-5-one has been used to synthesize novel heterocyclic scaffolds through nucleophilic ring opening followed by cyclization (Amareshwar et al., 2011). These reactions are fundamental for the synthesis and modification of triazole compounds.

Physical Properties Analysis

The physical properties of triazole derivatives, such as absorption and luminescence, are influenced by their molecular structure. S-derivatives of triazoles have been synthesized and their optical properties analyzed, revealing the impact of molecular modifications on their photophysical behavior (Il’inykh et al., 2019).

Chemical Properties Analysis

The chemical properties of triazoles, including their reactivity towards different reagents and conditions, are critical for their application in synthesis and industry. The synthesis and characterization of triazolium salts have expanded the understanding of triazole chemistry, highlighting the versatility and reactivity of these compounds (Lawal & Bala, 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles

The compound has been utilized as a versatile template for synthesizing various heterocyclic scaffolds. For instance, it has been involved in the synthesis of novel oxazoles and imidazol-5-ones, demonstrating its utility in creating diverse chemical structures through nucleophilic ring-opening reactions and subsequent cyclization processes. This showcases the compound's role in expanding the chemical toolkit for synthetic chemistry and heterocycle development (Misra & Ila, 2010), (Amareshwar et al., 2011).

Antimicrobial Activities

Research has also explored the antimicrobial properties of triazole derivatives, including novel 1,4-bis(triazol-4-yl)benzene compounds. These studies have highlighted their potential as antimicrobial agents, indicating the broader implications of triazole-based compounds in addressing microbial resistance and infection control (Al‐Azmi & Mahmoud, 2020).

Corrosion Inhibition

The efficiency of triazole derivatives as corrosion inhibitors for metals in acidic media has been documented. Their ability to offer high inhibition efficiencies points to their importance in industrial applications, particularly in extending the lifespan of metal components by preventing corrosion (Lagrenée et al., 2002).

Anticancer Agents

Bis-triazole compounds have been synthesized and evaluated for their anticancer activity against a variety of cancer cell lines. This research underlines the potential therapeutic applications of triazole derivatives in oncology, suggesting their role in the development of new anticancer drugs (Holla et al., 2002).

Nanoparticle Synthesis

Triazole compounds have been used as ligands in the synthesis of metal complexes, which in turn have served as precursors for the preparation of metal nanoparticles. These nanoparticles have varied applications, including catalysis and materials science, illustrating the compound's versatility in nanotechnology (Bahemmat et al., 2015).

Eigenschaften

IUPAC Name |

5-[[3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)phenyl]methylsulfanyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6S2/c1-2-9(5-19-11-13-7-15-17-11)4-10(3-1)6-20-12-14-8-16-18-12/h1-4,7-8H,5-6H2,(H,13,15,17)(H,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYGCQAECVINCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CSC2=NC=NN2)CSC3=NC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

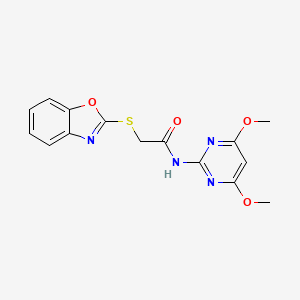

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5578223.png)

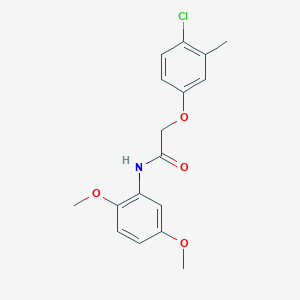

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide](/img/structure/B5578232.png)

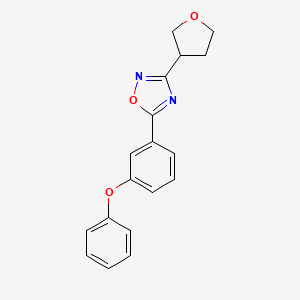

![2-{[1-(2-fluorophenyl)cyclopentyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5578243.png)

![(1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578252.png)

![N-[(3S*,4R*)-4-isopropyl-1-(5-oxo-5-phenylpentanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578273.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5578277.png)

![(1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578284.png)

![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5578290.png)

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)

![7-allyl-6-(2,5-dimethyl-3-furyl)-N-[(5-methyl-2-furyl)methyl]-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5578344.png)